molecular formula C11H17ClO2S B2998051 (3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride CAS No. 2287316-94-1

(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride

Cat. No. B2998051
CAS RN: 2287316-94-1
M. Wt: 248.77
InChI Key: PYDYJOZGHOWFHU-UHFFFAOYSA-N
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Description

“(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride” is a chemical compound that contains a bicyclo[1.1.1]pentane (BCP) substructure . BCPs are increasingly relevant in medicinal chemistry discovery research because of their role as bioisosteres . Over the last decade, the successful use of BCP as a para-disubstituted benzene replacement has made it a highly valuable pharmacophore .


Synthesis Analysis

The synthesis of BCPs bearing carbon and halogen substituents can be achieved under exceptionally mild reaction conditions . This is done via a single-step transition-metal-free multi-component approach to synthetically versatile BCP boronates . Radicals derived from commonly available carboxylic acids and organo-halides perform additions onto [1.1.1]propellane to afford BCP radicals, which then engage in polarity-matched borylation .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H17ClO2S. It has a molecular weight of 248.77.


Chemical Reactions Analysis

BCP radicals derived from commonly available carboxylic acids and organo-halides perform additions onto [1.1.1]propellane . These BCP radicals then engage in polarity-matched borylation . A wide array of alkyl-, aryl- and alkenyl-functionalized BCP boronates can be easily prepared .

Future Directions

The use of BCPs in medicinal chemistry is expected to increase due to their role as bioisosteres . The number of patents published with BCP-containing drugs has skyrocketed, along with synthetic methods to incorporate this motif into scaffolds of interest using commercial feedstocks . This suggests that BCPs will continue to be a focus of research and development in the future .

properties

IUPAC Name

(3-cyclopentyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClO2S/c12-15(13,14)8-10-5-11(6-10,7-10)9-3-1-2-4-9/h9H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDYJOZGHOWFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C23CC(C2)(C3)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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